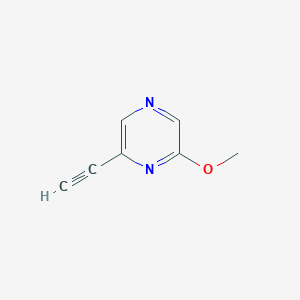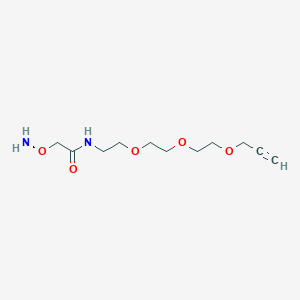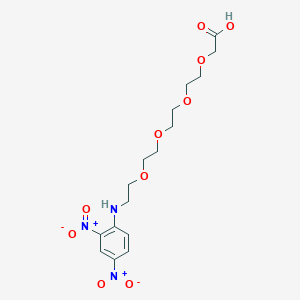
Phthalamidoxy-PEG1-CH2-ald
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalamidoxy-PEG1-CH2-ald is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol. It is a derivative of polyethylene glycol (PEG) and contains a phthalimidoxy group, an aldehyde group, and a methylene bridge. This compound is commonly used as a linker molecule in the synthesis of polymeric materials and bioconjugation applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phthalamidoxy-PEG1-CH2-ald can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Phthalimide Activation: Phthalimide is activated using a suitable reagent, such as chloroacetyl chloride, to form phthalimidoxy chloride.
PEGylation: The activated phthalimidoxy chloride is then reacted with polyethylene glycol (PEG) to form phthalamidoxy-PEG.
Aldehyde Introduction: The terminal hydroxyl group of the phthalamidoxy-PEG is converted to an aldehyde group using an oxidizing agent, such as pyridinium chlorochromate (PCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phthalamidoxy-PEG1-CH2-ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can react with nucleophiles, such as amines, to form imines or oximes.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4, in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: NaBH4, LiAlH4, in solvents like methanol or THF at room temperature or under reflux.
Substitution: Primary amines, hydrazides, in solvents like DMF or DMSO at room temperature or under mild heating.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Imines, oximes.
Applications De Recherche Scientifique
Phthalamidoxy-PEG1-CH2-ald is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: Used as a linker molecule in the synthesis of polymeric materials and bioconjugation.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
The mechanism by which Phthalamidoxy-PEG1-CH2-ald exerts its effects involves the formation of reversible bonds with biomolecules. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form oxime bonds, which can be reduced to stable carbon-nitrogen bonds. This reversible bonding allows for the controlled attachment and detachment of functional groups, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Phthalamidoxy-PEG2-CH2-ald
Phthalamidoxy-PEG-CH2-ald
Propriétés
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZGHKMXXDJDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B8114732.png)




